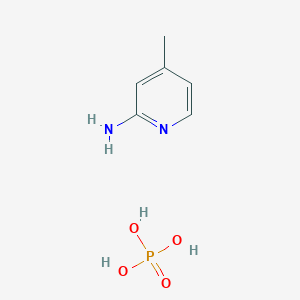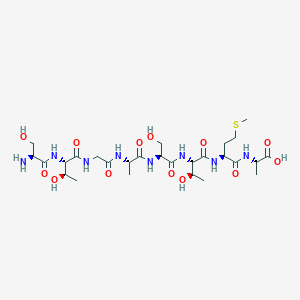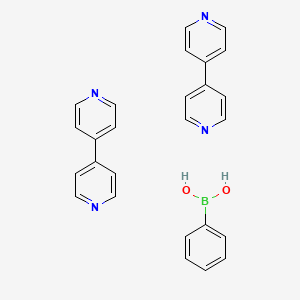
Phenylboronic acid--4,4'-bipyridine (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylboronic acid–4,4’-bipyridine (1/2) is a chemical compound formed by the combination of phenylboronic acid and 4,4’-bipyridine in a 1:2 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phenylboronic acid–4,4’-bipyridine (1/2) typically involves the reaction of phenylboronic acid with 4,4’-bipyridine. One common method is to mix phenylboronic acid with 4,4’-bipyridine in a specific molar ratio under controlled conditions. For instance, the reaction of phenylboronic acid with 4,4’-bipyridine in a 3:1 ratio can yield the adduct [(Ph3B3O3)(η1-4,4′-bpy)], while a 6:1 ratio can produce [(Ph3B3O3)2(μ-4,4′-bpy)] .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and precise control of reaction conditions would be essential for consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenylboronic acid–4,4’-bipyridine (1/2) can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Complexation: The bipyridine moiety can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Complexation: Metal salts such as palladium or platinum can be used to form coordination complexes.
Major Products
Oxidation: Boronic esters or borates.
Substitution: Substituted phenylboronic acids.
Complexation: Metal-bipyridine complexes.
Scientific Research Applications
Phenylboronic acid–4,4’-bipyridine (1/2) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of biosensors and as a tool for studying molecular interactions.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of phenylboronic acid–4,4’-bipyridine (1/2) involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the development of sensors and separation materials. The bipyridine moiety can also coordinate with metal ions, forming stable complexes that can be used in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler compound with similar boronic acid functionality but without the bipyridine moiety.
4,4’-Bipyridine: A ligand commonly used in coordination chemistry but lacks the boronic acid functionality.
Triphenylboroxine: Forms similar adducts with bipyridines but has a different structural framework.
Uniqueness
Phenylboronic acid–4,4’-bipyridine (1/2) is unique due to its combination of boronic acid and bipyridine functionalities, allowing it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
680624-95-7 |
|---|---|
Molecular Formula |
C26H23BN4O2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
phenylboronic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/2C10H8N2.C6H7BO2/c2*1-5-11-6-2-9(1)10-3-7-12-8-4-10;8-7(9)6-4-2-1-3-5-6/h2*1-8H;1-5,8-9H |
InChI Key |
BVXDUCIKAMOQAI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


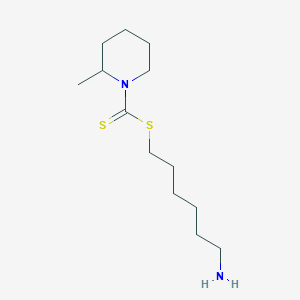
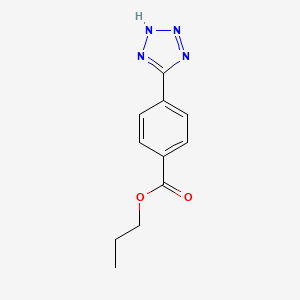


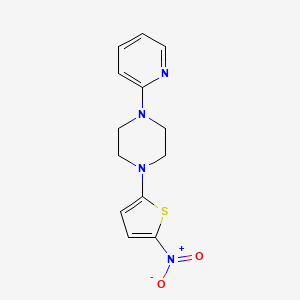
![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
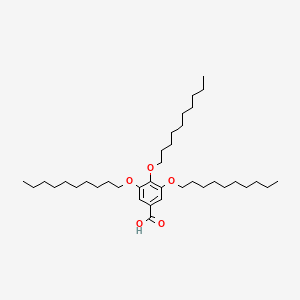

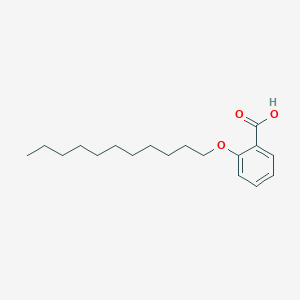
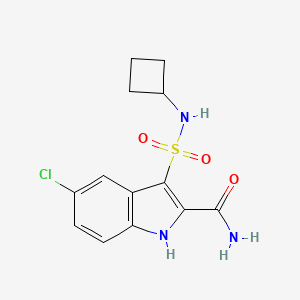
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
